molecular formula C10H10FNO2 B14810831 4-Cyclopropoxy-2-fluorobenzamide

4-Cyclopropoxy-2-fluorobenzamide

Cat. No.: B14810831
M. Wt: 195.19 g/mol
InChI Key: NEJXDLKPFPUTAH-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluorobenzamide is an organic compound that features a cyclopropyl group attached to a benzamide structure, with a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluorobenzamide typically involves the reaction of 4-cyclopropoxy-2-fluorobenzoic acid with an amine derivative. One common method is the condensation reaction of 4-cyclopropoxy-2-fluorobenzoic acid with ammonia or an amine under dehydrating conditions to form the benzamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Cyclopropoxy-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-fluorobenzamide is unique due to the presence of the cyclopropyl group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its stability and specificity in certain applications .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluorobenzamide

InChI

InChI=1S/C10H10FNO2/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13)

InChI Key

NEJXDLKPFPUTAH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)N)F

Origin of Product

United States

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